molecular formula C32H36N2O5 B1253767 chaetoglobosin B

chaetoglobosin B

Cat. No.: B1253767
M. Wt: 528.6 g/mol
InChI Key: VUEFRYQBOMQOMV-MLXGBZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin B is a natural product found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Immunomodulatory Properties

Chaetoglobosin F, a related compound to Chaetoglobosin B, has demonstrated immunomodulatory properties. It inhibits the maturation and function of dendritic cells, which are key in modulating immune responses. This property could be useful in controlling autoimmune and/or inflammatory diseases (Hua et al., 2013).

Anti-inflammatory and Antioxidant Effects

Chaetoglobosin Vb, another analogue, has shown significant anti-inflammatory and antioxidant effects in stimulated cells. It inhibits the expression of pro-inflammatory genes and proteins, demonstrating potential for therapeutic applications in inflammatory conditions (Zhang et al., 2020).

Inhibition of Inflammatory Mediators

Chaetoglobosin Fex inhibits the production of inflammatory mediators in macrophages, a crucial step in inflammatory processes. Its action suggests a potential role in the treatment of inflammatory diseases (Dou et al., 2011).

Cytotoxicity and Cancer Research

Various chaetoglobosins, including Chaetoglobosin A, have shown cytotoxic activities against different cancer cell lines, suggesting their potential as anticancer agents. Their ability to target cancer cells, even under protective microenvironments, makes them promising candidates for cancer therapy (Knudsen et al., 2014).

Broad Biological Activities

Chaetoglobosins have a wide range of biological activities, including antitumor, antifungal, antibacterial, and anti-HIV activities. This diversity in biological actions points to their potential in various therapeutic applications (Chen et al., 2020).

Agricultural Applications

Chaetoglobosins have shown efficacy against plant diseases, like fruit rot in chilli. Their use as biopesticides in agriculture could be a significant area of application, offering a natural alternative to chemical pesticides (Srinivasan Vm et al., 2017).

Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25,28-30,33,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,28-,29+,30+,32+/m0/s1

InChI Key

VUEFRYQBOMQOMV-MLXGBZTESA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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